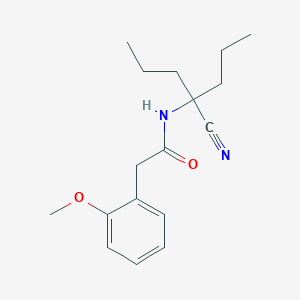

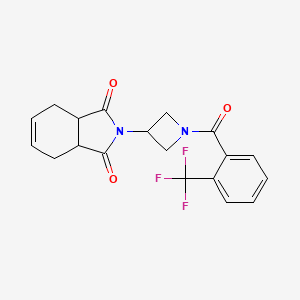

![molecular formula C21H17ClN2O2 B2525208 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether CAS No. 339009-73-3](/img/structure/B2525208.png)

4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether (CBMPME) is an organic compound that has been studied extensively in recent years. It is a member of the benzimidazol-2-yl phenyl ethers family and has a wide range of applications in scientific research. CBMPME has been used in laboratories to study the synthesis and mechanism of action, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound exhibits promising antitumor properties. In a study, it was synthesized for the first time and characterized by various spectroscopic techniques. Notably, its antitumor activity surpassed that of the reference compound in human hepatoma cells (SMMC7721) and human melanoma cells (A375) .

SHP2 Inhibition

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is an important enzyme involved in cell signaling pathways. Molecular docking studies suggest favorable interactions between this compound and SHP2 protein. Additionally, the SHP2 enzyme inhibition rate of the compound was 12.40% at 10 μM .

H1-Antihistaminic Properties

Triazoloquinazolinone derivatives, including this compound, have been investigated for their H1-antihistaminic activity. These properties are relevant in the context of allergic reactions and inflammatory responses .

Anticonvulsant Potential

The compound’s structure and properties make it a candidate for anticonvulsant drug development. Further studies are needed to explore its efficacy in managing seizures .

Antimicrobial Effects

Triazoloquinazolinone derivatives have demonstrated antimicrobial activity. Investigating the compound’s effects against specific pathogens could provide valuable insights .

Antitoxoplasmosis Activity

Given its unique structure, the compound may have potential as an antitoxoplasmosis agent. Toxoplasmosis is caused by the protozoan parasite Toxoplasma gondii and affects humans and animals .

Potential Antivascular Properties

Triazoloquinazolinone derivatives have been associated with antivascular effects. Exploring this compound’s impact on blood vessels and angiogenesis could be relevant for cancer therapy .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these pathway alterations can include changes in cellular metabolism, signal transduction, or gene expression.

Result of Action

These effects can include changes in cellular function, alterations in gene expression, or cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is used, including the type of cells or tissues present and their physiological state.

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O2/c1-25-17-12-10-15(11-13-17)21-23-19-8-4-5-9-20(19)24(21)26-14-16-6-2-3-7-18(16)22/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZVSUYBMFZFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

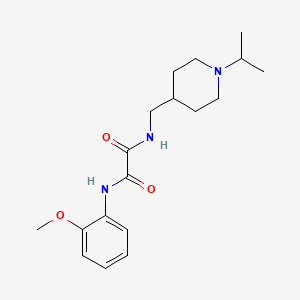

![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)

![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B2525127.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)

![Tert-butyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2525135.png)

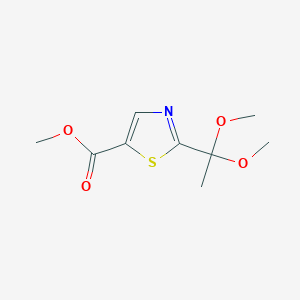

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)

![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)

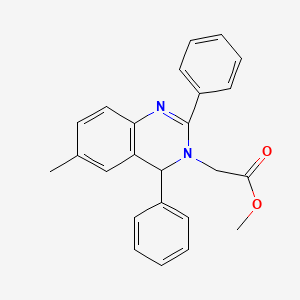

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)